4-Bromo-2-methoxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-3-nitropyridine can be achieved through a multi-step process. One common method involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process typically involves the following steps:
Starting Material Preparation: 2-Chloro-4-methyl-3-nitropyridine is reacted with sodium methoxide in methanol to produce 2-methoxy-4-methyl-3-nitropyridine.
Bromination: The 2-methoxy-4-methyl-3-nitropyridine is then brominated using bromine in the presence of sodium acetate in acetic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include 4-amino-2-methoxy-3-nitropyridine or 4-thio-2-methoxy-3-nitropyridine.
Reduction: The major product is 4-bromo-2-methoxy-3-aminopyridine.
Oxidation: The major product is 4-bromo-2-methoxy-3-pyridinecarboxaldehyde.
Scientific Research Applications
4-Bromo-2-methoxy-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can be involved in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxy-4-methyl-3-nitropyridine
- 2-Bromo-3-nitropyridine
- 4-Methoxy-3-nitropyridine
Uniqueness
4-Bromo-2-methoxy-3-nitropyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H5BrN2O3 |
---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
4-bromo-2-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3 |
InChI Key |
QSIUGVJKPLFZSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.